5-Methoxy-1-(pyrimidin-2-yl)-1H-indole
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Overview
Description
5-Methoxy-1-(pyrimidin-2-yl)-1H-indole: is a heterocyclic compound that combines an indole core with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with a pyrimidine precursor. One common method involves the condensation of 5-methoxyindole with 2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of 5-hydroxy-1-(pyrimidin-2-yl)-1H-indole.
Reduction: Formation of 5-methoxy-1-(dihydropyrimidin-2-yl)-1H-indole.
Substitution: Formation of 3-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole serves as a building block for the construction of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties. Studies have demonstrated its efficacy against certain bacterial and viral strains, making it a candidate for further investigation in drug development .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them promising candidates for the treatment of various diseases .
Industry: In the material science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its heterocyclic structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to changes in cellular signaling pathways.
Pathways: Modulation of pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-ylmethanol: A derivative with a hydroxymethyl group at the 3-position.
5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester: A related compound with a pyrazole ring instead of an indole ring.
Uniqueness: 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole is unique due to its combination of an indole core and a pyrimidine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials .
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-methoxy-1-pyrimidin-2-ylindole |
InChI |
InChI=1S/C13H11N3O/c1-17-11-3-4-12-10(9-11)5-8-16(12)13-14-6-2-7-15-13/h2-9H,1H3 |
InChI Key |
ILKGNLICPYGSOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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